molecular formula C14H10O3 B6377573 6-(2-Formylphenyl)-2-formylphenol CAS No. 1261902-13-9

6-(2-Formylphenyl)-2-formylphenol

Cat. No.: B6377573
CAS No.: 1261902-13-9
M. Wt: 226.23 g/mol
InChI Key: JELFZCDBAALMDO-UHFFFAOYSA-N
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Description

6-(2-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Formylphenyl)-2-formylphenol typically involves the formylation of phenol derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: HNO3 in sulfuric acid, Br2 in acetic acid.

Major Products Formed:

    Oxidation: 6-(2-Carboxyphenyl)-2-carboxyphenol.

    Reduction: 6-(2-Hydroxymethylphenyl)-2-hydroxymethylphenol.

    Substitution: 6-(2-Nitrophenyl)-2-nitrophenol, 6-(2-Bromophenyl)-2-bromophenol.

Scientific Research Applications

6-(2-Formylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 6-(2-Formylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenolic hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Formylphenol: A simpler analog with only one formyl group.

    4-Formylphenol: Another analog with the formyl group in a different position on the phenol ring.

    2,4-Diformylphenol: A compound with two formyl groups in different positions on the phenol ring.

Uniqueness: 6-(2-Formylphenyl)-2-formylphenol is unique due to the specific positioning of its formyl groups, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

3-(2-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-4-1-2-6-12(10)13-7-3-5-11(9-16)14(13)17/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFZCDBAALMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685048
Record name 2'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-13-9
Record name [1,1′-Biphenyl]-2,3′-dicarboxaldehyde, 2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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